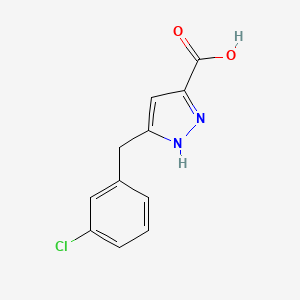

5-(3-Chlorobenzyl)-1H-pyrazole-3-carboxylic acid

Description

Properties

CAS No. |

595610-55-2 |

|---|---|

Molecular Formula |

C11H9ClN2O2 |

Molecular Weight |

236.65 g/mol |

IUPAC Name |

5-[(3-chlorophenyl)methyl]-1H-pyrazole-3-carboxylic acid |

InChI |

InChI=1S/C11H9ClN2O2/c12-8-3-1-2-7(4-8)5-9-6-10(11(15)16)14-13-9/h1-4,6H,5H2,(H,13,14)(H,15,16) |

InChI Key |

UYMDSFKYOCEPFN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CC2=CC(=NN2)C(=O)O |

Origin of Product |

United States |

Biological Activity

5-(3-Chlorobenzyl)-1H-pyrazole-3-carboxylic acid is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

This compound (C10H7ClN2O2) features a pyrazole ring substituted with a chlorobenzyl group and a carboxylic acid moiety. The presence of the chlorine atom enhances its reactivity and interaction with biological targets, making it a valuable candidate for drug development .

The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors. These interactions can modulate biochemical pathways, leading to therapeutic effects. Specifically, the compound has shown potential in:

- Anticancer Activity : It has been investigated for its ability to inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest .

- Antimicrobial Properties : Research indicates that this compound exhibits antimicrobial activity against various pathogens, suggesting its potential use in treating infections.

Biological Activity Summary

Case Studies and Research Findings

- Anticancer Activity : A study evaluated the compound's effects on various cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer). The compound demonstrated significant cytotoxicity with IC50 values indicating effective inhibition of cell growth at micromolar concentrations. For instance, the IC50 for A549 cells was recorded at 42.30 µM .

- Antimicrobial Activity : In vitro studies have shown that this compound possesses notable antimicrobial properties. It was effective against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

- Anti-inflammatory Effects : The compound has been shown to inhibit the production of pro-inflammatory cytokines in cellular models, suggesting its potential as an anti-inflammatory agent. This property could be beneficial in treating conditions like arthritis or other inflammatory diseases .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other pyrazole derivatives:

| Compound | Activity | IC50/Effectiveness |

|---|---|---|

| 5-(3-Bromophenyl)-1H-pyrazole-3-carboxylic acid | Anticancer | IC50 = 12.50 µM (MCF7) |

| 5-(3-Fluorophenyl)-1H-pyrazole-3-carboxylic acid | Antimicrobial | MIC = 32 µg/mL (E. coli) |

| 5-(3-Methylphenyl)-1H-pyrazole-3-carboxylic acid | Anti-inflammatory | Effective at reducing TNF-α |

Scientific Research Applications

Medicinal Chemistry Applications

5-(3-Chlorobenzyl)-1H-pyrazole-3-carboxylic acid has been investigated for its potential as a lead compound in the development of novel pharmaceuticals. It has been identified as a scaffold for various derivatives that exhibit biological activity against specific targets.

1.1. FXIa Inhibitors

Recent studies have highlighted the compound's role in the development of Factor XIa (FXIa) inhibitors, which are promising for anticoagulant therapy. The compound's derivatives have shown significant inhibitory potency against FXIa, with Ki values indicating effective binding affinity. For instance, one derivative demonstrated a Ki value of 90.37 nM, suggesting its potential for clinical application in managing thrombotic disorders .

1.2. Other Biological Activities

Beyond FXIa inhibition, derivatives of this compound have been explored for other biological activities:

- Tissue-Nonspecific Alkaline Phosphatase (TNAP) Inhibition : Some derivatives function as TNAP inhibitors, which may have implications in bone mineralization disorders.

- Enkephalinase Inhibition : This activity could be relevant for pain management therapies.

- mGlu5 Receptor Modulation : Compounds acting as negative allosteric modulators of mGlu5 receptors suggest potential applications in neuropharmacology .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship of this compound is critical for optimizing its pharmacological properties. SAR studies have systematically investigated modifications to the core structure to enhance efficacy and selectivity for biological targets.

2.1. Key Modifications

Key modifications that have been explored include variations in the P1, P1′, and P2′ moieties attached to the pyrazole core. These alterations can significantly influence binding affinity and biological activity:

- Chloro Substituents : The presence of chloro groups has been associated with improved interactions with target proteins such as FXIa.

- Hydrophobic vs. Hydrophilic Groups : Balancing hydrophobic interactions with solubility considerations is crucial for developing effective therapeutic agents .

Case Studies and Research Findings

Several case studies illustrate the practical applications and research findings related to this compound:

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table summarizes key analogs and their structural differences:

Key Observations:

- Electronic Effects : Chlorine (electron-withdrawing) and carboxylic acid groups influence the molecule’s acidity, with pKa values likely ranging between 3–5 based on similar compounds .

- Biological Activity : Pyrazole-3-carboxylic acids with 4-nitrophenyl substituents exhibit antiviral activity (EC50: 253 µM against HIV), suggesting that substituent electronic properties significantly modulate efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.